2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO2/c1-7(11)10(15)13-5-3-9(14)8(6-13)2-4-12/h7-9,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZPFKAYJQQZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C(C1)CCF)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, identified by its CAS number 2097998-73-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is C10H17ClFNO2, with a molecular weight of 237.70 g/mol. The structure features a chloro group and a piperidine derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClFNO2 |
| Molecular Weight | 237.70 g/mol |
| CAS Number | 2097998-73-5 |
Research indicates that compounds similar to this compound may selectively target sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor is implicated in various neurological functions and pathologies, including neurodegenerative diseases and mood disorders . The modulation of σ1R can influence several intracellular signaling pathways, potentially leading to neuroprotective effects.
Antidepressant-like Effects
Research into related compounds has revealed antidepressant-like effects mediated through sigma receptor pathways. In animal models, these compounds have been shown to reduce depressive-like behaviors, indicating that this compound may possess similar properties .
Case Studies
While direct case studies specifically involving this compound are scarce, analogs such as other piperidine derivatives have been investigated:
Case Study: Sigma Receptor Modulators
A study published in Frontiers in Pharmacology highlighted the role of sigma receptor modulators in treating depression and anxiety disorders. These findings suggest that compounds targeting the σ1R could be beneficial in developing new therapeutic agents for mental health conditions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on analogous structures.
Functional Group Influence
- Hydroxypiperidine vs.
- Fluoroethyl vs. Chlorophenyl () : The fluoroethyl chain in the target compound may increase lipophilicity compared to the chlorophenyl analog, affecting membrane permeability and pharmacokinetics .
- Nitro Group (): The nitro-substituted analog exhibits higher molecular weight and reactivity, which could correlate with toxicity risks, as seen in genotoxicity evaluations of similar propan-1-ones .
Preparation Methods
Halogenated Propanone Core Preparation
The preparation of the 2-chloro-propan-1-one fragment typically involves halogenation of the corresponding ketone precursors. Literature reports indicate that α-chloro ketones can be synthesized via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the alpha position to the carbonyl group.
Piperidine Ring Functionalization
The piperidine ring bearing the 3-(2-fluoroethyl) and 4-hydroxy substituents is generally prepared through multi-step synthetic routes involving:
- Nucleophilic substitution to introduce the 2-fluoroethyl group at the 3-position of the piperidine ring.
- Selective hydroxylation at the 4-position, often achieved through oxidation or hydrolysis of suitable precursors.
The coupling of the functionalized piperidine to the 2-chloro-propan-1-one is then carried out via nucleophilic substitution at the chloro-substituted carbonyl carbon.
Enzymatic Reduction Method for Chiral Hydroxy Ketones
A significant advancement in the preparation of chiral intermediates related to this compound involves ketoreductase-catalyzed asymmetric reduction of α-chloro-3-hydroxyacetophenone derivatives, which are structurally analogous to the target compound’s core.
Ketoreductase-Catalyzed Synthesis
- The enzymatic process uses ketoreductase enzymes (often from genetically engineered yeast or Escherichia coli) to reduce α-chloro-3-hydroxyacetophenone substrates to the corresponding (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with high enantiomeric excess (ee = 100%).
- Reaction conditions typically involve:
- Use of isopropanol as a co-solvent.
- Phosphate buffer solutions at pH 7.2–7.8.
- Temperatures ranging from 24°C to 45°C.
- Reaction times between 5 to 36 hours.
- Addition of cofactors such as NAD+, NADH, NADP+, or NADPH in concentrations of 0.02–0.2 g/L.
Scale-Up Examples
| Scale | Substrate (α-chloro-3-hydroxyacetophenone) | Isopropanol Volume | Ketoreductase Amount | Buffer Volume | Temperature | Conversion Rate (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|---|---|
| Laboratory | 2.5 g | 3.5 mL | 0.5 g cells | 10 mL | 30°C | 99.6 | 100 |
| Hectogram | 320 g | 420 mL | 50 g cells | 1.0 L | 38°C | 99.5 | 100 |
| Kilogram | 7.0 kg | 13 L | 0.28 kg enzyme powder + 2.5 g NADP+ | 20 L | 40°C | 99.7 | 100 |
Data adapted from enzymatic reduction processes for chiral α-chloro hydroxy compounds relevant to the target molecule.
Analytical and Spectroscopic Confirmation
The preparation of related chloro-substituted ketones and their derivatives is confirmed by:
- FT-IR Spectroscopy : Characteristic absorption bands for carbonyl groups (~1680–1690 cm⁻¹) and C–Cl bonds (~650–750 cm⁻¹).
- 1H NMR Spectroscopy : Diagnostic chemical shifts and splitting patterns corresponding to aromatic and aliphatic protons, including signals for hydroxyl and halogenated carbons.
- Melting Point Determination : Used to assess purity and confirm identity, with reported melting points for related compounds ranging from 178°C to 201°C.
These analytical techniques ensure the structural integrity and purity of intermediates and final products in the synthetic sequence.
Summary of Preparation Methodology
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Halogenation | Introduction of chlorine at α-position of propanone | Use of thionyl chloride or PCl5 |
| Piperidine Functionalization | Introduction of 2-fluoroethyl and hydroxyl groups on piperidine ring | Nucleophilic substitution and selective hydroxylation |
| Coupling Reaction | Nucleophilic substitution of piperidine nitrogen onto α-chloro-propan-1-one | Controlled temperature, inert atmosphere |
| Enzymatic Reduction (optional) | Asymmetric reduction of α-chloro hydroxy ketones to chiral alcohol intermediates | Ketoreductase, isopropanol, phosphate buffer, cofactors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a hydroxyl group on the piperidine ring with a 2-fluoroethyl moiety using halogenated precursors (e.g., 2-fluoroethyl chloride) under anhydrous conditions is typical. Reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .
Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Use a combination of H/C NMR and FTIR spectroscopy. The 4-hydroxypiperidin-1-yl group shows characteristic hydroxyl proton signals at δ 4.5–5.5 ppm (broad) and carbonyl (C=O) stretching vibrations near 1700 cm. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak (expected [M+H] ~290.1 Da). X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles .
Q. What solvent systems are optimal for stabilizing this compound in solution during experiments?
- Methodological Answer : Polar aprotic solvents like DMSO or acetonitrile are preferred due to the compound’s chloro and hydroxyl groups, which enhance solubility. Avoid aqueous buffers at high pH (>9), as the β-keto group may hydrolyze. For long-term storage, lyophilization under inert gas (argon) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the 2-fluoroethyl moiety in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and charge distribution. For example, the electron-withdrawing effect of the fluorine atom stabilizes the leaving group, lowering activation energy. Compare computed Mulliken charges on the chloro and fluoroethyl groups to experimental kinetic data .
Q. What strategies resolve contradictions in crystallographic refinement of this compound’s piperidine ring conformation?
- Methodological Answer : Use SHELXL (v.2018+) with restraints for disordered atoms. The 4-hydroxypiperidin-1-yl ring often adopts a chair conformation, but thermal motion may cause ambiguity. Apply ISOR and DELU restraints to anisotropic displacement parameters (ADPs) and validate with R residuals. Cross-validate against Hirshfeld surface analysis to identify weak intermolecular interactions influencing disorder .
Q. How do steric and electronic effects impact the compound’s pharmacological activity in receptor-binding assays?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using protein structures (e.g., serotonin receptors) to map interactions. The 2-fluoroethyl group’s electronegativity may enhance hydrogen bonding with Asp116 in 5-HT receptors, while the chloro group’s steric bulk could reduce off-target binding. Validate with in vitro binding assays (IC comparisons) using fluorophore-tagged analogs .
Q. What are the environmental risks associated with lab-scale synthesis, and how can waste be mitigated?
- Methodological Answer : Chlorinated byproducts (e.g., chloroacetone derivatives) require neutralization with 10% sodium bicarbonate before disposal. Use solid-phase extraction (SPE) to recover unreacted precursors. Partner with certified waste management services for halogenated organic waste, adhering to EPA guidelines under 40 CFR Part 261 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
